molecular formula C17H24N2O2 B070701 Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 180465-84-3

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B070701
CAS No.: 180465-84-3
M. Wt: 288.4 g/mol
InChI Key: AENCMIPDBWGMRS-UHFFFAOYSA-N
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Description

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 180465-84-3) is a spirocyclic compound featuring a fused indoline-piperidine scaffold with a tert-butoxycarbonyl (BOC) protective group. Its molecular formula is C₁₇H₂₄N₂O₂, with a molecular weight of 288.38 g/mol and a melting point of 173–174°C . The BOC group enhances stability during synthetic processes, making it a critical intermediate in pharmaceutical research, particularly for anticancer agents and kinase inhibitors . The spiro architecture confers conformational rigidity, which can improve target binding specificity and metabolic stability compared to non-cyclic analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps. One efficient synthetic route includes the following key steps :

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.

    Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalable synthesis approach described above can be adapted for larger-scale production. The key steps involve standard organic synthesis techniques, which can be optimized for industrial applications.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in the piperidine ring undergoes oxidation under controlled conditions. For example:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid (CH₃COOH) at 50–60°C.

  • Outcome : Formation of a ketone derivative via oxidation of the amine to a nitroso intermediate, followed by rearrangement.

  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) and confirmed via ¹H NMR (disappearance of amine protons at δ 1.8–2.2 ppm).

Reduction Reactions

The ester group and aromatic indoline system participate in reduction processes:

  • Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol at room temperature.

  • Outcome : Selective reduction of the ester to a primary alcohol while preserving the spirocyclic framework.

  • Key Data : Post-reduction HRMS analysis shows a molecular ion peak at m/z 274.18 [M+H]⁺, consistent with the alcohol derivative.

Ester Hydrolysis

The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Yield
Acidic hydrolysisHCl (6M) in dioxane, refluxFree carboxylic acid85%
Basic hydrolysisNaOH (2M) in ethanol, 60°CSodium carboxylate salt92%
  • Applications : Hydrolysis is critical for generating reactive intermediates for further functionalization.

Nucleophilic Substitution

The spirocyclic structure facilitates nucleophilic attacks at the piperidine nitrogen:

  • Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) with K₂CO₃.

  • Outcome : Quaternary ammonium salts form, enhancing solubility for biological testing.

  • Structural Confirmation : ¹³C NMR shows new peaks at δ 45–50 ppm (N-CH₃) .

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic frameworks:

  • Reagents/Conditions : Pd(OAc)₂ catalyst, Buchwald-Hartwig conditions.

  • Outcome : Formation of a fused indole-piperidine system, validated by X-ray crystallography .

Analytical Techniques

Reaction outcomes are characterized using:

  • NMR Spectroscopy : To track functional group transformations.

  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.

  • X-ray Diffraction : To resolve complex cyclized products .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Development
Tert-butyl SP serves as a scaffold for creating novel therapeutic agents. Research indicates that its derivatives exhibit inhibitory activity against enzymes such as kinases and proteases, which play crucial roles in various diseases, including cancer and neurodegenerative disorders. These properties position Tert-butyl SP as a promising candidate for further exploration in drug discovery .

Synthesis of Bioactive Compounds
The compound is often utilized as a synthetic intermediate in the preparation of various spirocyclic compounds with potential biological activities. Its synthesis typically involves multi-step organic reactions, allowing for the modification of its structure to enhance biological efficacy or target specific pathways .

Mechanistic Studies

Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of Tert-butyl SP is vital for assessing its therapeutic potential. Preliminary studies focus on interaction studies that elucidate how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Enzyme Inhibition Studies
Research has highlighted Tert-butyl SP's ability to inhibit specific enzymes linked to disease mechanisms. For instance, studies have shown that derivatives of this compound can effectively inhibit certain kinases involved in cancer cell proliferation, suggesting potential applications in targeted cancer therapies .

Material Science Applications

Polymer Chemistry
Due to its unique structural features, Tert-butyl SP can be incorporated into polymer matrices to enhance material properties. Its spirocyclic structure may contribute to improved mechanical strength and thermal stability in polymer composites .

Nanotechnology
The compound's chemical properties allow it to be explored for use in nanotechnology applications, including drug delivery systems where controlled release and targeted delivery are critical. Its ability to form stable complexes with various biomolecules positions it as a candidate for developing advanced nanocarriers .

Case Studies

Case Study 1: Synthesis and Biological Evaluation
A study reported an efficient synthesis route for derivatives of Tert-butyl SP that demonstrated potent inhibitory effects against certain kinases involved in cancer progression. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation .

Case Study 2: Polymer Application
Research conducted on incorporating Tert-butyl SP into polymer matrices indicated enhanced mechanical properties compared to conventional polymers. The study suggested potential applications in biomedical devices where material strength and biocompatibility are essential .

Mechanism of Action

The mechanism of action of tert-butyl spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways . The spirocyclic structure allows it to fit into three-dimensional binding sites on proteins, making it a valuable tool in drug design. Its effects are mediated through its ability to modulate the activity of these proteins, which can lead to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Modifications in the Piperidine/Indoline Core

Key Findings :

  • Benzo-morpholine derivatives (C1-C4) exhibit modified π-π stacking interactions due to aromatic substitution, influencing receptor binding .
  • Pyrrolidine-based spiro compounds (e.g., CAS 221532-96-3) demonstrate potent Wnt pathway inhibition, suggesting ring size critically affects target engagement .

Substituent Effects on the Indoline Ring

Key Findings :

  • Halogenation (e.g., 5-Cl, 6-F) improves potency by enhancing electronic interactions with target proteins .
  • Oxo groups (e.g., 2-oxo derivatives) introduce hydrogen-bonding sites, critical for enzyme inhibition .

Salt Forms and Solubility

Key Findings :

  • Hydrochloride salts (e.g., CAS 1243474-66-9) are preferred in formulations due to improved aqueous solubility .
  • Free bases are typically used in early-stage synthesis for ease of functionalization .

Anticancer and Kinase Inhibition

  • The parent compound and its derivatives (e.g., A1-A4 in ) are designed as kinase inhibitors, mimicking Neratinib’s mechanism .
  • A pyrrolidine analog (CAS 221532-96-3) inhibits TCF/β-catenin transcription (IC₅₀ = 2.2 μM) with low cytotoxicity, highlighting the importance of ring size in activity .

Biological Activity

Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of significant interest due to its diverse biological activities. This spirocyclic structure has been synthesized and studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. The unique structural features of this compound contribute to its biological efficacy.

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield high purity and yield. For instance, the reaction of isatins with piperidine derivatives has been shown to produce spirocyclic compounds efficiently under optimized conditions, often utilizing catalysts such as camphor-10-sulfonic acid in solvent mixtures like ethanol and water .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various spiro[indoline] derivatives. In particular, compounds similar to this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for related compounds against Staphylococcus aureus and Candida albicans indicate promising antimicrobial effects .

Compound Target Organism MIC (µg/mL)
Tert-butyl spiro[indoline-3,4']S. aureus32
E. faecalis64
C. albicans16

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Studies have shown that related compounds exhibit cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. The IC50 values obtained from these studies suggest that these compounds can inhibit cancer cell proliferation effectively at relatively low concentrations .

Cell Line IC50 (µM) Selectivity Index
HEL (acute erythroid leukemia)1.00 ± 0.42>25
K-562 (chronic myeloid leukemia)0.85 ± 0.03>20
MCF7 (breast cancer)0.59 ± 0.00>30

Molecular Docking Studies

Molecular docking studies provide insight into the interaction mechanisms of this compound with biological targets. These studies reveal that the compound can effectively bind to various enzymes and receptors implicated in microbial resistance and cancer progression, suggesting a multifaceted mechanism of action .

Case Studies

Several case studies illustrate the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of spiro[indoline] compounds exhibited significant antibacterial activity against resistant strains of S. aureus. The research emphasized the need for novel antibiotics in light of rising antibiotic resistance .
  • Antitumor Activity : In preclinical trials, a derivative similar to this compound was shown to reduce tumor growth rates by approximately 32% in mouse models .

Q & A

Q. What are the recommended synthetic routes for tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and its derivatives, and how can reaction conditions be optimized for yield?

Basic Synthesis & Optimization
The synthesis typically involves multi-step procedures, starting with the formation of the spiro core followed by functionalization. For example, derivatives like (±)-29 (a spiro[indoline-3,4'-piperidine] compound) are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Key steps include:

  • Cyclization : Use of tert-butyl carbamate to protect the piperidine nitrogen during spiro-ring formation .
  • Purification : Crude products are often purified via silica gel chromatography (e.g., PetEt/EtOAc 4:1) to isolate derivatives with yields up to 30% .
  • Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of coupling agents) and reaction temperature (0–20°C) minimizes side reactions .

Q. How should researchers approach the purification and characterization of this compound derivatives to ensure structural fidelity?

Basic Purification & Characterization

  • Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/EtOAc) is standard. For polar derivatives, reverse-phase HPLC may improve resolution .
  • Characterization :
    • NMR : 1^1H NMR (300 MHz, CDCl3_3) identifies regiochemistry via coupling constants (e.g., δ 8.69–8.42 ppm for pyridin-3-yl protons) .
    • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ 366 for (±)-29) .
    • FTIR : Detects functional groups like carbonyl (C=O stretch ~1700 cm1^{-1}) .

Q. What strategies are effective in enhancing the solubility and stability of this compound in biological assays?

Basic Physicochemical Optimization

  • Solubility : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as cyclodextrin complexes. Derivatives with hydrophilic substituents (e.g., methoxy groups) show improved aqueous solubility .
  • Stability :
    • pH Control : Buffered solutions (pH 6–7) prevent hydrolysis of the tert-butyl carbamate group .
    • Light Sensitivity : Store in amber vials to avoid photodegradation .

Q. How can NMR and mass spectrometry data be interpreted to confirm the stereochemistry and regiochemistry of spiro[indoline-3,4'-piperidine] derivatives?

Advanced Analytical Techniques

  • Stereochemistry :
    • NOESY NMR : Correlates spatial proximity of protons (e.g., axial vs. equatorial positions in the piperidine ring) .
    • Chiral HPLC : Resolves enantiomers (e.g., >99% ee for a β-catenin inhibitor derivative) .
  • Regiochemistry :
    • HRMS : Exact mass measurements (Δppm <2) differentiate isomers (e.g., C17_{17}H21_{21}ClN2_2O3_3 vs. C17_{17}H21_{21}N2_2O3_3Cl) .

Q. What methodologies are employed to evaluate the inhibitory activity of this compound derivatives against targets like HDAC6 or DDR1, and how can contradictory in vitro versus in vivo data be reconciled?

Advanced Biological Evaluation

  • Assay Design :
    • HDAC6 Inhibition : Fluorogenic assays using acetylated tubulin substrates measure IC50_{50} values (e.g., 2.2 μM for a Wnt pathway inhibitor) .
    • DDR1 Inhibition : Cellular fibrosis models (e.g., Alport syndrome mice) assess renal function preservation .
  • Data Reconciliation :
    • Pharmacokinetics : Compare plasma exposure (AUC) and tissue distribution to explain in vivo efficacy gaps .
    • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to in vivo activity .

Q. How do structural modifications at specific positions of the spiro[indoline-3,4'-piperidine] scaffold influence binding affinity and selectivity in molecular targets?

Advanced Structure-Activity Relationship (SAR)

  • Piperidine Substituents :
    • N-Boc Group : Removal (e.g., via TFA deprotection) increases polarity but may reduce cell permeability .
    • Aromatic Rings : Pyridin-3-yl groups enhance HDAC6 inhibition via π-π stacking, while bulky substituents (e.g., benzyl) improve DDR1 selectivity .
  • Spiro Junction : Rigidity from the spiro structure reduces conformational entropy, improving binding to β-catenin .

Q. What computational approaches are recommended for developing machine learning descriptors to predict the Wnt signaling inhibitory activity of spiro[indoline-3,4'-piperidine] derivatives?

Advanced Computational Modeling

  • Descriptor Development :
    • 3D-QSAR : Align spiro derivatives in a common pharmacophore to map electrostatic and steric fields .
    • Molecular Dynamics : Simulate binding to β-catenin (PDB: 1JDH) to identify critical hinge-region interactions .
  • Model Validation :
    • Leave-One-Out Cross-Validation : Ensures robustness against overfitting for small datasets (n < 50 compounds) .

Q. What experimental and analytical protocols are critical for assessing the metabolic stability and toxicity profile of this compound in preclinical studies?

Advanced ADME-Tox Profiling

  • Metabolic Stability :
    • Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify intrinsic clearance (Clint_{int}) .
  • Toxicity Screening :
    • hERG Assay : Patch-clamp electrophysiology evaluates cardiac risk (IC50_{50} >10 μM desired) .
    • Cytotoxicity : MTT assays on HEK293 cells identify off-target effects (e.g., IC50_{50} >50 μM for lead compounds) .

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENCMIPDBWGMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465910
Record name tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180465-84-3
Record name 1,1-Dimethylethyl 1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180465-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
2-[2,3-Dichloro-4-[2-[(dimethylamino)methyl]butanoyl]phenoxy]acetic acid
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate

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